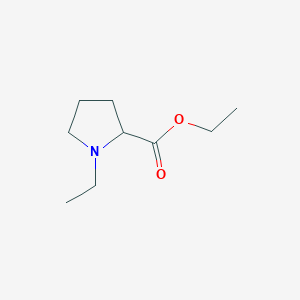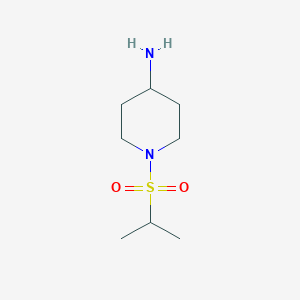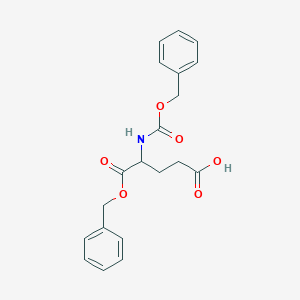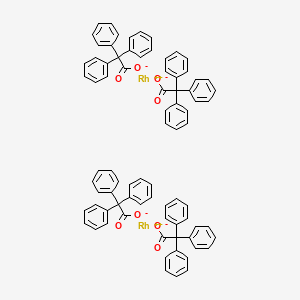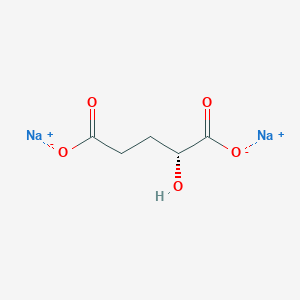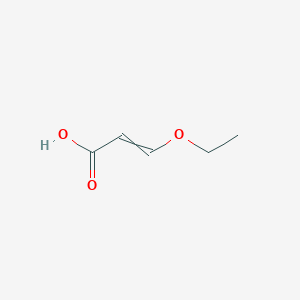
3-Ethoxyacrylic acid
Overview
Description
3-Ethoxyacrylic acid, also known as ethyl 3-ethoxyacrylate, is an organic compound with the molecular formula C5H8O3. It is a derivative of acrylic acid and is characterized by the presence of an ethoxy group attached to the propenoic acid backbone. This compound is used in various chemical reactions and has applications in different fields, including polymer chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Ethoxyacrylic acid typically involves the reaction of ethyl acetate with sodium acrylate. The specific preparation steps are as follows:
- Dissolve ethyl acetate and sodium acrylate in absolute ethanol.
- Heat the mixture and allow it to react for several hours.
- Filter the product and distill it to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes to enhance yield and purity. The use of catalysts such as palladium or platinum can facilitate the reaction and improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxyacrylic acid undergoes various chemical reactions, including:
Addition Reactions: The double bond in the propenoic acid moiety allows for addition reactions with nucleophiles and electrophiles.
Polymerization: This compound can undergo radical-initiated polymerization to form polymers.
Esterification: The carboxyl group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and alcohols.
Electrophiles: Halogens, hydrogen halides.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
Polymers: Through polymerization reactions.
Esters: Through esterification reactions with various alcohols.
Scientific Research Applications
3-Ethoxyacrylic acid has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of various polymers.
Pharmaceuticals: Utilized in the synthesis of pharmaceutical intermediates.
Material Science: Employed in the development of advanced materials with specific properties.
Biological Research: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-Ethoxyacrylic acid involves its reactivity with nucleophiles and electrophiles due to the presence of the double bond and carboxyl group. The molecular targets and pathways include:
Electrophilic Addition: The double bond acts as an electrophile, allowing for addition reactions.
Nucleophilic Substitution: The carboxyl group can undergo nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Acrylic Acid: Similar structure but lacks the ethoxy group.
Methacrylic Acid: Contains a methyl group instead of an ethoxy group.
Ethyl Acrylate: Similar ester but with different substituents.
Uniqueness
3-Ethoxyacrylic acid is unique due to the presence of the ethoxy group, which imparts specific reactivity and properties that differentiate it from other similar compounds. This uniqueness makes it valuable in specialized applications where its specific chemical behavior is advantageous.
Properties
IUPAC Name |
3-ethoxyprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-2-8-4-3-5(6)7/h3-4H,2H2,1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMAGJYJMLUEQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methane;(4-methoxyphenyl)methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B7839881.png)
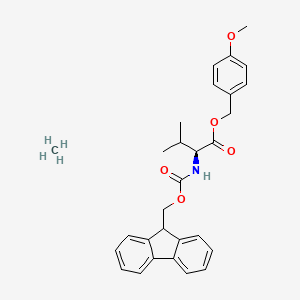
![[4-[(4-Methylphenyl)methoxy]phenyl]methyl imidazole-1-carboxylate](/img/structure/B7839892.png)
![Triethyl-[(4-methylphenyl)methyl]azanium;chloride](/img/structure/B7839903.png)

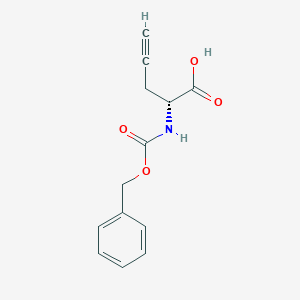
![(3E)-3-[amino(phenyl)methylidene]-1-methyl-6-phenylpyridine-2,4-dione](/img/structure/B7839915.png)
![4-[(1S)-1-amino-2-methylpropyl]hepta-1,6-dien-4-ol](/img/structure/B7839918.png)
